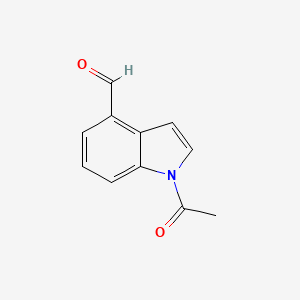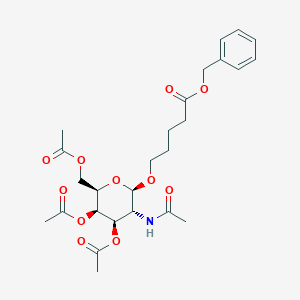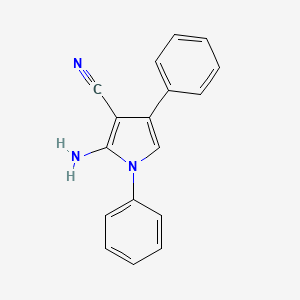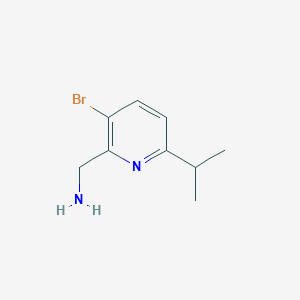![molecular formula C16H16ClN3O B13936756 4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)
4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is a complex organic compound with the molecular formula C16H16ClN3O and a molecular weight of 301.77 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a template for enzyme inhibitors, particularly targeting kinases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
3-Quinolinecarbonitrile: A simpler analog without the chlorine and piperidinyl groups.
4-Quinolinecarbonitrile: Another analog with different substitution patterns.
2-Quinolinecarbonitrile: A positional isomer with the nitrile group at a different position.
Uniqueness: 3-Quinolinecarbonitrile, 4-chloro-5-[(1-methyl-4-piperidinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and piperidinyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C16H16ClN3O |
|---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
4-chloro-5-(1-methylpiperidin-4-yl)oxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H16ClN3O/c1-20-7-5-12(6-8-20)21-14-4-2-3-13-15(14)16(17)11(9-18)10-19-13/h2-4,10,12H,5-8H2,1H3 |
InChI Key |
SJBVKUZOGQKEAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=CC3=NC=C(C(=C32)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)



![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)


![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)

